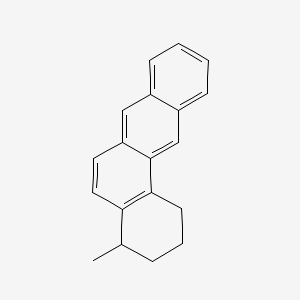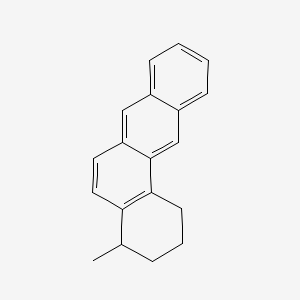
4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C19H18 It is a derivative of benz(a)anthracene, characterized by the presence of a methyl group at the 4th position and a partially hydrogenated ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracene typically involves the hydrogenation of 4-Methylbenz(a)anthracene. The process can be carried out using catalytic hydrogenation, where a catalyst such as palladium on carbon (Pd/C) is used under hydrogen gas at elevated pressures and temperatures. The reaction conditions are carefully controlled to ensure selective hydrogenation of the desired ring.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process. The choice of solvents, catalysts, and reaction conditions is optimized to meet industrial standards and regulatory requirements.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can be achieved using hydrogenation catalysts to fully hydrogenate the aromatic rings.
Substitution: Electrophilic substitution reactions can occur, where the methyl group or hydrogen atoms on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Fully hydrogenated hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracene has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and cellular components.
Medicine: Explored for its potential therapeutic properties, although its use is limited due to toxicity concerns.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracene involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, affecting gene expression and cellular functions. Its effects are mediated through pathways involving oxidative stress, enzyme inhibition, and receptor binding.
Comparison with Similar Compounds
Similar Compounds
Benz(a)anthracene: The parent compound without the methyl group and hydrogenation.
4-Methylbenz(a)anthracene: Similar structure but without the hydrogenation of the ring.
Anthracene: A simpler PAH with three fused benzene rings.
Uniqueness
4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracene is unique due to its partially hydrogenated structure and the presence of a methyl group. This combination of features imparts distinct chemical and physical properties, making it a valuable compound for specific research and industrial applications.
Properties
CAS No. |
36322-16-4 |
|---|---|
Molecular Formula |
C19H18 |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
4-methyl-1,2,3,4-tetrahydrobenzo[a]anthracene |
InChI |
InChI=1S/C19H18/c1-13-5-4-8-18-17(13)10-9-16-11-14-6-2-3-7-15(14)12-19(16)18/h2-3,6-7,9-13H,4-5,8H2,1H3 |
InChI Key |
WEQNTBRUZQLAIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=C1C=CC3=CC4=CC=CC=C4C=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


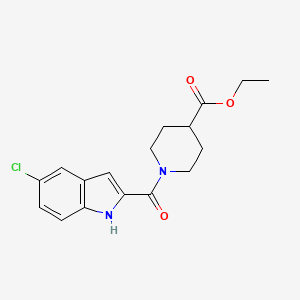
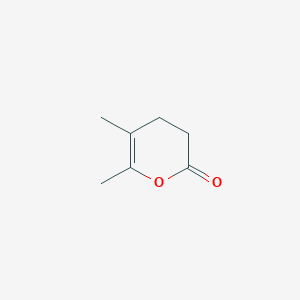
![Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile](/img/structure/B14153819.png)
![2-[(2,4,6-Trimethylphenyl)methyl]piperazine](/img/structure/B14153828.png)
![N-[(E)-(2,4-dichlorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14153829.png)
![3-(3-hydroxypropyl)-4-imino-5-phenyl-5H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B14153838.png)
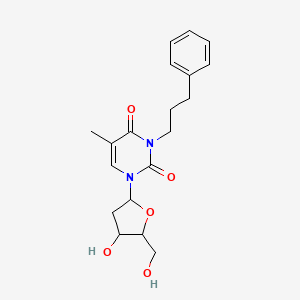
![Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile](/img/structure/B14153854.png)
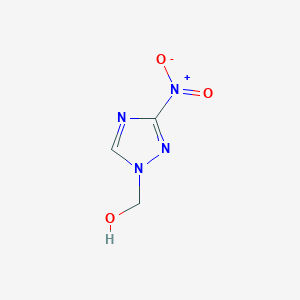

![(5Z)-1-(3-chlorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14153868.png)
![7,8-dimethoxy-N-[(4-methoxyphenyl)methyl]-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14153871.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(naphthalen-2-yloxy)acetamide](/img/structure/B14153874.png)
